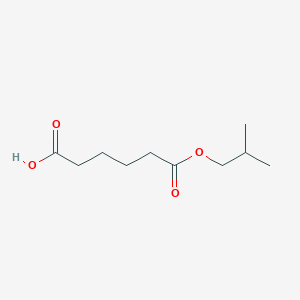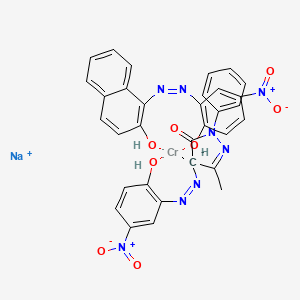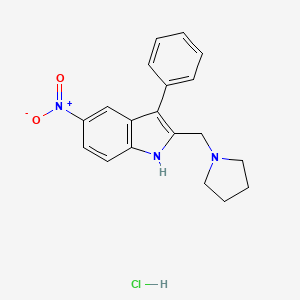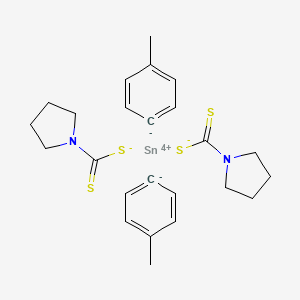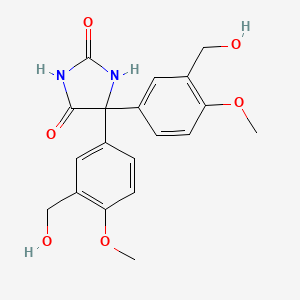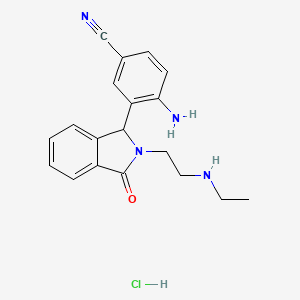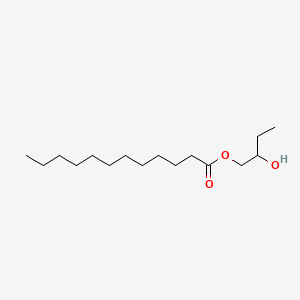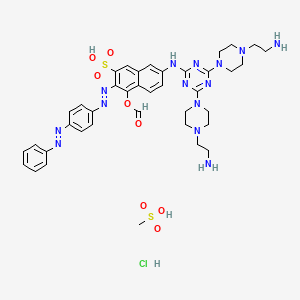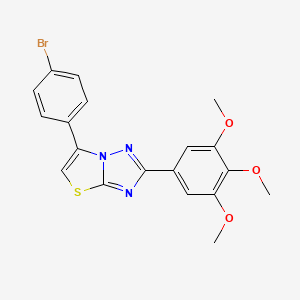
2-Hydroxyethyl n,n,n',n'-tetrakis(2-chloroethyl)phosphorodiamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate is a chemical compound with the molecular formula C10H21Cl4N2O3P
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate typically involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted phosphorodiamidates.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound is similar in structure but lacks the chloroethyl groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Another similar compound with hydroxypropyl groups instead of chloroethyl groups.
Uniqueness
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate is unique due to the presence of chloroethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
350501-50-7 |
|---|---|
Molekularformel |
C10H21Cl4N2O3P |
Molekulargewicht |
390.1 g/mol |
IUPAC-Name |
2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethanol |
InChI |
InChI=1S/C10H21Cl4N2O3P/c11-1-5-15(6-2-12)20(18,19-10-9-17)16(7-3-13)8-4-14/h17H,1-10H2 |
InChI-Schlüssel |
SZPCVEAAUNRPLP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)
